Teprotide

Descripción general

Descripción

Teprotide es un nonapéptido que se aisló originalmente del veneno de la víbora de pozo brasileña, Bothrops jararaca . Es conocido por su papel como un inhibidor de la enzima convertidora de angiotensina, que previene la conversión de angiotensina I a angiotensina II . Este compuesto ha sido investigado por su potencial como agente antihipertensivo debido a su capacidad para reducir la presión arterial .

Métodos De Preparación

Teprotide fue sintetizado por primera vez en 1970 por Ondetti et al. . La ruta sintética implica el ensamblaje paso a paso de la cadena peptídica utilizando técnicas estándar de síntesis de péptidos . Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos . Los métodos de producción industrial para this compound son similares a los utilizados para otros péptidos, que incluyen la síntesis de péptidos en fase sólida seguida de purificación utilizando técnicas como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Teprotide experimenta varias reacciones químicas, incluida la hidrólisis y la oxidación . Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases para la hidrólisis y agentes oxidantes para la oxidación . Los principales productos formados a partir de estas reacciones son los aminoácidos individuales que componen la cadena peptídica . Además, this compound puede sufrir reacciones de sustitución donde los aminoácidos específicos se reemplazan por otros aminoácidos para crear análogos con propiedades diferentes .

Aplicaciones Científicas De Investigación

Se ha demostrado que reduce eficazmente la presión arterial en modelos animales y se ha investigado su posible uso en el tratamiento de la hipertensión en humanos . Además de sus aplicaciones médicas, teprotide también se ha utilizado en la investigación bioquímica para estudiar los mecanismos de la inhibición de la enzima convertidora de angiotensina y el papel de la angiotensina II en la regulación de la presión arterial . Además, this compound se ha utilizado como compuesto líder para el desarrollo de otros inhibidores de la enzima convertidora de angiotensina, como el captopril .

Mecanismo De Acción

Teprotide ejerce sus efectos inhibiendo la actividad de la enzima convertidora de angiotensina, que es responsable de convertir la angiotensina I en angiotensina II . La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial al provocar la constricción de los vasos sanguíneos . Al inhibir la formación de angiotensina II, this compound ayuda a reducir la presión arterial y a reducir la carga de trabajo del corazón . Los objetivos moleculares de this compound incluyen el sitio activo de la enzima convertidora de angiotensina, donde se une e impide la conversión de angiotensina I a angiotensina II .

Comparación Con Compuestos Similares

Teprotide es similar a otros inhibidores de la enzima convertidora de angiotensina, como el captopril y el enalapril . This compound es único en el sentido de que es un péptido natural aislado del veneno de serpiente, mientras que el captopril y el enalapril son compuestos sintéticos . Además, this compound tiene una duración de acción más larga en comparación con el captopril, lo que lo convierte en un agente antihipertensivo más eficaz en algunos casos . Otros compuestos similares incluyen lisinopril y ramipril, que también son inhibidores sintéticos de la enzima convertidora de angiotensina que se utilizan para tratar la hipertensión .

Actividad Biológica

Teprotide is a nonapeptide isolated from the venom of the snake Bothrops jararaca. It functions primarily as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism not only reduces blood pressure but also enhances the effects of bradykinin, a peptide that promotes vasodilation and has anti-inflammatory properties .

This compound's primary action as an ACE inhibitor results in:

- Decreased Angiotensin II Levels : By inhibiting ACE, this compound reduces the synthesis of angiotensin II, leading to vasodilation and decreased blood pressure.

- Increased Bradykinin Levels : The inhibition of ACE also prevents the breakdown of bradykinin, which contributes to its vasodilatory effects.

Pharmacodynamics

This compound exhibits a range of biological activities that can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antihypertensive Effects | Reduces blood pressure by inhibiting ACE and decreasing angiotensin II levels. |

| Vasodilation | Promotes relaxation of blood vessels through increased bradykinin levels. |

| Anti-inflammatory Effects | Modulates inflammatory responses, potentially reducing tissue damage. |

Clinical Studies

- Hemodynamic Effects : In a study involving normotensive and hypertensive rats, this compound significantly lowered blood pressure in sodium-depleted conditions, demonstrating its efficacy as an antihypertensive agent .

- Comparative Studies : this compound has been compared with other ACE inhibitors like captopril. In clinical trials, this compound showed varying success in achieving target blood pressure reductions compared to captopril, indicating its potential but also limitations in clinical application .

- Case Studies : A notable case study observed that this compound administration resulted in decreased mean arterial pressure without significant adverse effects in a controlled group of patients . However, its high cost and lack of oral bioavailability limited its widespread use.

Limitations and Challenges

Despite its promising biological activity, this compound's clinical application has been restricted due to several factors:

- Cost : The expense associated with this compound production has hindered its use as a standard treatment for hypertension.

- Route of Administration : this compound is not effective when administered orally, necessitating intravenous delivery for therapeutic effects .

Research Findings

Recent research continues to explore the broader implications of this compound's biological activity within the renin-angiotensin system (RAS). Studies have indicated that:

- This compound's inhibition of ACE may have protective cardiovascular effects beyond mere blood pressure reduction, including antiatherogenic properties and modulation of oxidative stress .

- The identification of alternative pathways within the RAS suggests that compounds like this compound could be pivotal in developing new therapeutic strategies for cardiovascular diseases .

Propiedades

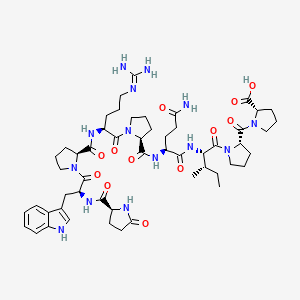

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029698 | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-60-7 | |

| Record name | Teprotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPROTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.